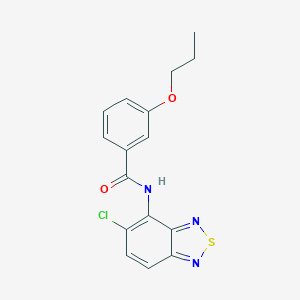
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that is involved in the breakdown of the amino acid glutamine, which is essential for the growth and proliferation of cancer cells. BPTES has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide works by inhibiting the activity of the glutaminase enzyme, which is essential for the growth and proliferation of cancer cells. Glutaminase converts glutamine to glutamate, which is then used by cancer cells to produce energy and synthesize macromolecules. By inhibiting glutaminase, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide deprives cancer cells of this essential nutrient, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of glutamine and glutamate in cancer cells, and to increase the levels of reactive oxygen species (ROS). It has also been found to induce autophagy, a process by which cells recycle their own components in response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective in a wide range of cancer cell lines. One limitation is that it may not be effective in all types of cancer, and may have off-target effects that could limit its usefulness.
Direcciones Futuras
There are a number of potential future directions for research on N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide treatment. Finally, there is interest in exploring the potential of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide in combination with other anticancer agents, such as immunotherapy drugs.
Métodos De Síntesis
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2,1,3-benzothiadiazole with 3-bromoanisole to form an intermediate compound, which is then reacted with propionyl chloride to form N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been extensively studied in preclinical models of cancer, and has shown promising results as a potential anticancer agent. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells, and has been found to be particularly effective in combination with other anticancer agents.
Propiedades
Fórmula molecular |
C16H14ClN3O2S |
|---|---|
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C16H14ClN3O2S/c1-2-8-22-11-5-3-4-10(9-11)16(21)18-14-12(17)6-7-13-15(14)20-23-19-13/h3-7,9H,2,8H2,1H3,(H,18,21) |
Clave InChI |
SFDXKWVALTWILF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
SMILES canónico |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244188.png)
![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B244190.png)
![Ethyl 5-[(2-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244193.png)
![Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244194.png)
![Ethyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244195.png)
![5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B244196.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B244197.png)
![3,4,5-trimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244199.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide](/img/structure/B244200.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B244202.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244203.png)
![N-{4-[(2,5-dichlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B244205.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-isopropoxybenzamide](/img/structure/B244209.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B244210.png)